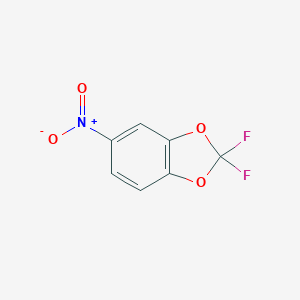

2,2-Difluoro-5-nitro-1,3-benzodioxole

Descripción general

Descripción

2,2-Difluoro-5-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H3F2NO4 and a molecular weight of 203.10 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzodioxole ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride . This reaction results in the substitution of chlorine atoms with fluorine atoms, forming the desired compound.

Análisis De Reacciones Químicas

2,2-Difluoro-5-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,2-Difluoro-5-nitro-1,3-benzodioxole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-5-nitro-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can participate in redox reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

2,2-Difluoro-5-nitro-1,3-benzodioxole can be compared with other similar compounds, such as:

2,2-Difluoro-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,2-Difluoro-1,3-benzodioxole-5-carbonitrile: Contains a cyano group instead of a nitro group, leading to different reactivity and applications.

2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde:

Actividad Biológica

2,2-Difluoro-5-nitro-1,3-benzodioxole (DFNBD) is a chemical compound with the molecular formula CHFNO and a molecular weight of 203.10 g/mol. Its unique structural properties, including the presence of nitro and difluoro substituents, have attracted significant attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry.

DFNBD is characterized by its dioxole ring structure, which contributes to its reactivity and biological interactions. The compound is sparingly soluble in water (0.31 g/L at 25°C), which influences its bioavailability and interaction with biological systems.

The biological activity of DFNBD primarily involves its interaction with specific enzymes and receptors. The nitro group can undergo reduction to form an amino group under certain conditions, potentially altering its reactivity and biological effects. The difluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins .

Enzyme Inhibition

DFNBD has been studied for its potential as an enzyme inhibitor. The hydrazine group in related compounds allows for covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. This mechanism is crucial in drug design, particularly for targeting enzymes involved in disease pathways.

Antimicrobial Activity

Research has indicated that DFNBD exhibits antimicrobial properties. In a study evaluating various fluorinated compounds, DFNBD showed significant inhibitory effects against different bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

DFNBD has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study conducted on DFNBD's effect on cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This inhibition was quantified using kinetic assays, showing a significant decrease in enzyme activity at micromolar concentrations. The results suggest potential applications in pharmacology where modulation of drug metabolism is desired.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus demonstrated that DFNBD inhibited bacterial growth at concentrations as low as 50 µg/mL. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | Lacks nitro group | Lower reactivity compared to DFNBD |

| This compound | Contains nitro group | Significant enzyme inhibition |

| 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile | Contains cyano group | Different reactivity profile |

Future Directions

Future research on DFNBD should focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) characteristics to assess its therapeutic potential.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific biological targets.

Propiedades

IUPAC Name |

2,2-difluoro-5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLXTFDBDIYVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611523 | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-96-1 | |

| Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.